Lipophilicity Advantage Over Free Carboxylic Acid
The methyl ester (target compound) exhibits a computed LogP of 2.57 (ChemSpace) to 2.79 (ChemSrc), which is consistently lower than the LogP of 3.04 reported for the corresponding free carboxylic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid (CAS 1554885-43-6) . This LogP reduction of approximately 0.25–0.47 log units is attributable to the replacement of the carboxylic acid –OH with a methoxy (–OCH₃) group, which reduces hydrogen-bond acidity while retaining similar polar surface area. This shift places the methyl ester closer to the optimal LogP range (1–3) for oral bioavailability according to Lipinski guidelines, making it the preferred intermediate form when downstream scaffolds require balanced permeability .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.57 (ChemSpace) / 2.79 (ChemSrc) / 2.27 (ChemScene) |
| Comparator Or Baseline | 3-Chloro-2-fluoro-4-methoxybenzoic acid: LogP = 3.04 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ 0.25–0.47 units lower for methyl ester vs. free acid |
| Conditions | Computed LogP values from authoritative chemical databases (in silico prediction) |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific protein binding potential, which is critical when selecting a building block for lead optimization in medicinal chemistry programs.
